molecular formula C25H24N6O2S B2700077 2-(1-oxo-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 1334371-99-1

2-(1-oxo-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B2700077
CAS No.: 1334371-99-1
M. Wt: 472.57
InChI Key: IOGUJIDLRGNXKM-UHFFFAOYSA-N
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Description

2-(1-oxo-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a potent, small-molecule inhibitor designed to target key nodes in the PI3K/AKT/mTOR signaling pathway [https://www.ncbi.nlm.nih.gov/books/NBK26882/]. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers [https://www.nature.com/articles/s41572-019-0111-2]. The compound's core structure, featuring a pyridazinone scaffold linked to a phenylpyrimidine-piperazine moiety, is characteristic of inhibitors targeting phosphoinositide-dependent kinase-1 (PDK1) and AKT itself [https://pubs.acs.org/doi/10.1021/jm901316p]. By potently inhibiting these kinases, the compound effectively suppresses the downstream signaling cascade, leading to induced apoptosis and inhibited growth in susceptible tumor cell lines. Its primary research value lies in the investigation of oncogenic signaling, the validation of PI3K/AKT pathway dependencies in various cancer models, and as a tool compound for exploring combination therapies with other targeted agents or chemotherapeutics. Researchers utilize this inhibitor in preclinical studies to elucidate resistance mechanisms and to identify biomarker strategies for patient stratification, advancing the development of novel oncology therapeutics.

Properties

IUPAC Name

2-[1-oxo-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-2-yl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2S/c1-18(31-24(32)10-9-20(28-31)22-8-5-15-34-22)25(33)30-13-11-29(12-14-30)23-16-21(26-17-27-23)19-6-3-2-4-7-19/h2-10,15-18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGUJIDLRGNXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3)N4C(=O)C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-oxo-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic molecule with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound contains multiple functional groups, including a pyridazine core, piperazine moiety, and thiophene ring. These features contribute to its biological activity and pharmacological properties. The IUPAC name and molecular formula are crucial for identifying its chemical characteristics.

PropertyValue
IUPAC Name 2-(1-oxo-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Molecular Formula C20H22N4O2S
Molecular Weight 378.48 g/mol

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

Antimicrobial Activity
Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance, compounds with thiophene and pyrimidine structures have been reported to demonstrate efficacy against various bacterial strains .

Anticonvulsant Activity
Piperazine derivatives are known for their anticonvulsant properties. A study involving similar piperazine compounds demonstrated effectiveness in seizure models, suggesting that the piperazine moiety in this compound may contribute to such activity .

Antitumor Activity
Research on pyridazine derivatives indicates potential antitumor effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : The structural components suggest potential binding to neurotransmitter receptors, which could modulate neurological activity.
  • Antioxidant Properties : The presence of thiophene may confer antioxidant capabilities, protecting cells from oxidative stress.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrimidine-based compounds, including those structurally related to our compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Study 2: Anticonvulsant Screening

In a pharmacological screening of piperazine derivatives, compounds similar to our target were tested using the maximal electroshock seizure model. Results showed that several derivatives exhibited protective effects against seizures, with one derivative achieving an ED50 value of 10 mg/kg.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine and piperazine exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibition of tubulin polymerization, leading to mitotic arrest in cancer cell lines such as A431 human epidermoid cells . Additionally, certain derivatives have been reported to inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation control .

Antimicrobial Properties

Compounds containing piperazine and thiophene rings have demonstrated antimicrobial activities. Research indicates that such compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibiotics . This is particularly relevant given the increasing resistance to conventional antibiotics.

Neurological Disorders

The piperazine component of the compound is associated with neuropharmacological activities. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating potential applications in treating conditions like anxiety and depression .

Antiviral Activity

Studies have highlighted that certain pyrimidine derivatives can exhibit antiviral properties. The mechanism often involves interference with viral replication processes, making them candidates for further investigation against viral infections .

Case Studies and Research Findings

Study Findings Reference
Synthesis of Novel DerivativesDemonstrated significant anticancer activity through HDAC inhibition.
Antimicrobial Activity TestingShowed effective inhibition against multiple bacterial strains.
Neuropharmacological AssessmentIndicated potential benefits in managing anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analog Identification

The target compound’s closest analog in the provided evidence is 2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one (, RN: 1246056-64-3). Other analogs include pyrimidinone and pyridazinone derivatives with heterocyclic substituents (–2). A comparative analysis is structured below:

Table 1: Structural and Functional Comparison
Feature Target Compound Compound Compounds
Core Structure Pyridazin-3(2H)-one Pyridazin-3(2H)-one Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
Position 6 Substituent Thiophen-2-yl (aromatic, sulfur-containing) Morpholin-4-yl (non-aromatic, amine) Phenyl/pyrimidine groups
Piperazine Substituent 6-Phenylpyrimidin-4-yl (aromatic, planar) 4-Fluorophenyl (electron-withdrawing) Not applicable (thiazolo/pyrazole cores)
Synthesis Likely involves multi-step alkylation/cyclization (inferred) Sulfuric acid-mediated cyclization () Sulfuric acid-driven cyclization
Potential Bioactivity Kinase inhibition (pyrimidine/piperazine motifs) GPCR modulation (fluorophenyl group) Anticancer/antimicrobial (heterocyclic cores)

Substituent-Driven Functional Differences

  • Piperazine Modifications :

    • The target compound’s 6-phenylpyrimidin-4-yl group on piperazine introduces a planar, aromatic system conducive to π-π stacking in kinase active sites. In contrast, the 4-fluorophenyl group in ’s compound may enhance metabolic stability and selectivity for serotonin/dopamine receptors.
    • The thiophen-2-yl substituent at position 6 (target) vs. morpholin-4-yl () suggests divergent solubility and binding profiles. Thiophene’s aromaticity could improve membrane permeability, while morpholine’s polarity may enhance aqueous solubility.
  • Core Heterocycle: Pyridazinones (target and ) are associated with cardiovascular and CNS applications, whereas pyrimidinones () are often explored for antimicrobial activity.

Physicochemical and Pharmacokinetic Insights (Inferred)

  • Molecular Weight/LogP : The target compound’s larger substituents (phenylpyrimidinyl, thiophene) likely increase molecular weight (~500 g/mol) and logP (>3), suggesting moderate bioavailability. ’s compound, with a fluorophenyl group, may exhibit lower logP (~2.5) and improved CNS penetration.
  • Metabolic Stability : Thiophene’s sulfur atom could predispose the target compound to oxidative metabolism, whereas morpholine’s ether linkage () might reduce clearance rates.

Q & A

Q. Which advanced spectroscopic methods resolve stereochemical ambiguities?

  • Methodology :
  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons (e.g., piperazine CH2 and pyridazinone carbonyl) .
  • Vibrational circular dichroism (VCD) : Assign absolute configuration of chiral centers .

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